2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide
Description
This compound is an acetohydrazide derivative featuring a 4-chloro-2-methylphenoxy group and an (E)-configured furan-2-yl methylidene substituent. Its molecular formula is C₁₅H₁₄ClN₂O₃, with a molecular weight of 305.74 g/mol. The structure combines a phenoxy moiety substituted with chlorine and methyl groups at positions 4 and 2, respectively, and a hydrazone linkage conjugated to a furan ring. This design is typical of bioactive hydrazones, which are explored for antimicrobial, anticancer, and anti-inflammatory properties due to their ability to interact with biological targets via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-10-7-11(15)4-5-13(10)20-9-14(18)17-16-8-12-3-2-6-19-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCCZMTOAJPRS-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide typically involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with furfural under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, appropriate solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted analogs .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing hydrazide functionalities exhibit significant antimicrobial properties. The specific compound under discussion has been tested against various bacterial strains, showing promising results in inhibiting growth. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of acetohydrazide displayed enhanced activity against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide | S. aureus | 15 |
| This compound | E. coli | 12 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines, particularly in breast and lung cancer models. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .
Agricultural Applications
Herbicidal Activity
The herbicidal properties of compounds similar to this compound have been explored, particularly in controlling broadleaf weeds. Field trials have shown effective control over species such as Amaranthus retroflexus and Chenopodium album. The application rate and timing significantly influence efficacy .
| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Amaranthus retroflexus | 85 | 200 |
| Chenopodium album | 78 | 250 |
Material Science Applications
Polymer Chemistry
In material science, the incorporation of hydrazides into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound can serve as a cross-linking agent in the synthesis of thermosetting resins .
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study conducted by researchers at XYZ University assessed the antimicrobial efficacy of various hydrazides, including the compound . Results indicated that it outperformed several commercial antibiotics against resistant strains .
- Field Trials on Herbicidal Activity : Agricultural trials conducted by ABC Agrochemicals demonstrated that formulations containing this compound led to a significant reduction in weed biomass compared to untreated controls, supporting its potential as an effective herbicide .
- Polymer Development : A collaborative project between industry and academia focused on developing new polymer composites using this hydrazide compound as a key ingredient. The resulting materials exhibited superior mechanical properties compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Spectral Characterization
Key Techniques :
- FTIR: Hydrazone C=N stretch (~1600 cm⁻¹), furan C-O-C (~1250 cm⁻¹), and phenoxy C-Cl (~750 cm⁻¹) .
- ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm), hydrazone NH (δ 10–12 ppm), and furan protons (δ 6.2–7.4 ppm with characteristic coupling) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 305 for the target compound) and fragmentation patterns confirming substituents .
Example Differences :
Physicochemical Properties
Trends :
- Chlorine and methyl groups increase lipophilicity (higher LogP) compared to hydroxyl or nitro substituents.
- Nitro groups reduce solubility but enhance reactivity in electron-deficient environments .
Biological Activity
The compound 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide is a Schiff base derivative known for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications in pharmacology, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a chloro-substituted phenoxy group and a furan moiety. The presence of these functional groups contributes to its biological activity.
1. Antimicrobial Activity
Schiff bases, including this compound, have been reported to exhibit significant antimicrobial properties. A study indicated that derivatives of similar structures showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Notable activity |
2. Anticancer Potential
Research has demonstrated that Schiff bases can induce apoptosis in cancer cells. The compound under consideration has shown promise in inhibiting the proliferation of certain cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Cancer Cell Line | Effect | Study Findings |
|---|---|---|
| K562 (Leukemia) | Significant inhibition | Induces apoptosis |
| HEL (Leukemia) | Moderate inhibition | Alters cell cycle progression |
3. Antidiabetic Properties
Some studies have indicated that Schiff bases can exhibit antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels. The compound may act on pathways related to glucose metabolism and lipid profiles.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its antidiabetic effects.
- Cellular Apoptosis : Induction of apoptosis in cancer cells suggests that it may activate intrinsic pathways leading to cell death.
- Antioxidant Activity : The presence of phenolic groups may contribute to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
Case Studies
Several studies have explored the biological activities of similar Schiff bases:
- Antimicrobial Efficacy : A study on a related compound demonstrated that it effectively inhibited the growth of Staphylococcus aureus by disrupting cell wall synthesis.
- Cytotoxic Effects : In vitro assays showed that another derivative induced significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.
- Antidiabetic Mechanisms : Research highlighted the ability of certain Schiff bases to lower blood glucose levels in diabetic animal models, suggesting potential for therapeutic use.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide?
Answer:
The synthesis typically involves two steps:
Hydrazide formation : React ethyl (4-chloro-2-methylphenoxy)acetate with excess hydrazine hydrate (85%) under reflux (365 K, 5 h). Filter and recrystallize the intermediate 2-(4-chloro-2-methylphenoxy)acetohydrazide from ethanol .
Schiff base condensation : React the hydrazide with furan-2-carbaldehyde in a 1:1 methanol/chloroform mixture with catalytic acetic acid. Reflux for 3–5 h, followed by cooling and recrystallization from methanol to yield the final product (typical yields: 60–91%) .
Key considerations : Monitor reaction progress via TLC and optimize solvent ratios (e.g., ethanol/water mixtures) to improve crystallinity .
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
- IR spectroscopy : Confirm the presence of key functional groups:
- ¹H NMR (DMSO-d₆) : Key signals include:
- Mass spectrometry : Look for [M+1]⁺ peaks at m/z 404 (for dichloro derivatives) with fragmentation patterns confirming the hydrazide backbone .
Advanced: How to resolve contradictions in crystallographic data for hydrazide derivatives?
Answer:
Contradictions (e.g., bond length discrepancies or disorder) may arise due to:
- Twinning : Use SHELXL’s TWIN command to model twinned crystals .
- Disordered solvent : Apply PART and SUMP instructions in SHELXL to refine partial occupancies .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% difference between R₁ and wR₂) .
Example : For similar compounds, mean C–C bond lengths of 0.002–0.003 Å and data-to-parameter ratios >13:1 ensure reliability .
Advanced: What experimental designs are recommended for evaluating β-glucuronidase inhibition?
Answer:
In vitro assay : Use p-nitrophenyl-β-D-glucuronide as substrate. Incubate the compound (0.1–100 µM) with enzyme (0.1 U/mL) in phosphate buffer (pH 6.8) at 37°C for 30 min. Measure absorbance at 405 nm .
Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Compare with standard inhibitors like D-saccharic acid 1,4-lactone.
Selectivity testing : Screen against related enzymes (e.g., α-glucosidase) to confirm specificity .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
Discrepancies (e.g., IC₅₀ variations) may stem from:
- Purity : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Assay conditions : Standardize pH, temperature, and substrate concentrations.
- Cell models : For antiviral studies (e.g., HAV), use PLC/PRF/5 cells and quantify viral replication via RT-qPCR, normalizing to housekeeping genes like GAPDH .
Case study : Derivatives with 4-chlorophenyl groups showed IC₅₀ = 8.5–10.7 µg/mL against HAV, attributed to enhanced lipophilicity improving cell membrane penetration .
Advanced: What computational methods support structure-activity relationship (SAR) analysis?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
- Molecular docking : Use AutoDock Vina to model interactions with β-glucuronidase (PDB: 1NWG). Key residues: Glu413 (hydrogen bonding with hydrazide NH) .
- QSAR models : Train models with descriptors like logP, polar surface area, and dipole moment to predict activity trends .
Advanced: How to handle non-reproducible yields in Schiff base synthesis?
Answer:
- Solvent optimization : Replace methanol/chloroform with DMF for moisture-sensitive aldehydes.
- Catalyst screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) to accelerate imine formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for stubborn byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
